molecular formula C16H14ClNO2 B5781327 N-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylamide

N-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B5781327
M. Wt: 287.74 g/mol
InChI Key: QANKHJVPPFHYMQ-NYYWCZLTSA-N
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Description

N-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as CMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a member of the acrylamide family and is known for its unique chemical structure, which makes it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of CMMA is not fully understood, but it is believed to involve the inhibition of specific signaling pathways involved in cancer progression and inflammation. CMMA has been shown to inhibit the activity of the NF-κB signaling pathway, which is known to play a key role in cancer progression and inflammation. Additionally, CMMA has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a key role in programmed cell death.
Biochemical and Physiological Effects:
CMMA has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cancer cell proliferation, and reduction of inflammation. Additionally, CMMA has been shown to have a low toxicity profile, with studies suggesting that it is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMMA for lab experiments is its potent anti-cancer properties, which make it a promising candidate for drug development. Additionally, CMMA has a low toxicity profile, which makes it a safer alternative to other anti-cancer drugs that can cause significant side effects. However, the synthesis of CMMA is a complex process that requires specialized equipment and expertise, which can limit its availability for lab experiments.

Future Directions

There are several future directions for the research on CMMA. One potential avenue is the development of CMMA-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CMMA and to identify potential targets for drug development. Finally, more studies are needed to investigate the safety and efficacy of CMMA in human clinical trials.

Synthesis Methods

The synthesis of CMMA involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid to form 4-chloro-α-(4-methoxyphenyl)-cinnamic acid. This intermediate is then coupled with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine, which is then hydrolyzed to form CMMA. The synthesis of CMMA is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.

Scientific Research Applications

CMMA has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to exhibit potent anti-cancer properties, with studies showing that it can induce apoptosis in a variety of cancer cell lines. Additionally, CMMA has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression. CMMA has also been investigated for its potential as an anti-inflammatory agent, with studies suggesting that it can reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

(E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANKHJVPPFHYMQ-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

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